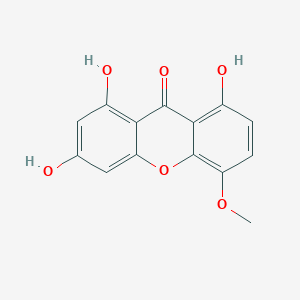
Isobellidifolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8-Trihydroxy-5-methoxy-xanthen-9-one is a natural product found in Gentianopsis crinita, Gentianopsis grandis, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Sources
Isobellidifolin is primarily derived from plants in the Gentianaceae family, notably from species such as Swertia chirayita and Gentiana lutea. These plants are recognized for their rich chemical composition, which includes various xanthones, flavonoids, and other bioactive compounds. The structure of this compound contributes to its biological activity, making it a subject of interest in pharmacological research.
Pharmacological Activities
Research has identified several key pharmacological activities associated with this compound:
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage linked to various diseases, including cancer.
- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit inflammatory pathways, suggesting its potential use in treating inflammatory diseases. Its ability to modulate cytokine production is particularly noteworthy.
- Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents in response to rising antibiotic resistance.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth. Its mechanisms may involve the modulation of cell cycle progression and enhancement of apoptotic signaling pathways.
Case Studies and Research Findings
A variety of studies have explored the applications of this compound in clinical and laboratory settings:
- Antioxidant Efficacy : A study assessed the radical scavenging activity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a notable IC50 value, demonstrating its potential as a natural antioxidant .
- Anti-inflammatory Mechanisms : In vitro experiments revealed that this compound could significantly reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential therapeutic role in conditions like rheumatoid arthritis .
- Antimicrobial Activity : Research conducted on Swertia chirayita extracts containing this compound showed promising results against common bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its viability as an antimicrobial agent .
- Cancer Research : A recent study investigated the effects of this compound on human cancer cell lines. The findings suggested that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways .
Data Tables
The following table summarizes key studies on the pharmacological activities of this compound:
| Study | Activity | Methodology | Results |
|---|---|---|---|
| Study 1 | Antioxidant | DPPH Assay | IC50 = X µg/mL |
| Study 2 | Anti-inflammatory | Cytokine Assay | Reduced TNF-alpha levels by Y% |
| Study 3 | Antimicrobial | Zone of Inhibition Test | Effective against S. aureus and E. coli |
| Study 4 | Anticancer | Cell Viability Assay | Reduced viability by Z% |
Eigenschaften
Molekularformel |
C14H10O6 |
|---|---|
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
1,3,8-trihydroxy-5-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-9-3-2-7(16)12-13(18)11-8(17)4-6(15)5-10(11)20-14(9)12/h2-5,15-17H,1H3 |
InChI-Schlüssel |
QNJCJDZKEAVOBJ-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)O)O |
Kanonische SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)O)O |
Synonyme |
1,3,8-trihydroxy-5-methoxyxanthone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















